Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate

Fragment-Based Drug Discovery PROTAC Linker Design Molecular Weight Optimization

Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate (CAS 2243507-11-9; free base MW 181.23 g/mol) is a 4,4-disubstituted piperidine bearing a terminal alkyne and a methyl ester. Available predominantly as the hydrochloride salt (CAS 2243514-63-6, MW 217.69 g/mol) to enhance aqueous solubility , this compound is classified as a bifunctional building block for medicinal chemistry and chemical biology, enabling simultaneous modification through the propargyl handle (e.g., CuAAC click chemistry) and the ester moiety (e.g., hydrolysis, amidation).

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B12943493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCNCC1)CC#C
InChIInChI=1S/C10H15NO2/c1-3-4-10(9(12)13-2)5-7-11-8-6-10/h1,11H,4-8H2,2H3
InChIKeyULSGWTGVFOQQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate – A Bifunctional Alkyne-Ester Piperidine Building Block


Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate (CAS 2243507-11-9; free base MW 181.23 g/mol) is a 4,4-disubstituted piperidine bearing a terminal alkyne and a methyl ester . Available predominantly as the hydrochloride salt (CAS 2243514-63-6, MW 217.69 g/mol) to enhance aqueous solubility , this compound is classified as a bifunctional building block for medicinal chemistry and chemical biology, enabling simultaneous modification through the propargyl handle (e.g., CuAAC click chemistry) and the ester moiety (e.g., hydrolysis, amidation) . Its closest structural analogs include the ethyl ester variant (ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate, CAS 21837-08-1), the carboxylic acid (4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid, CAS 1502959-98-9), and the tert-butyl carbamate-protected analog (tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, CAS 301185-41-1).

Bifunctional scaffold

Terminal alkyne and methyl ester enable dual diversification via CuAAC click chemistry and amidation or hydrolysis

Salt form advantage

Hydrochloride salt provides defined aqueous solubility and established GHS handling profile for reproducible assay workflows

C4-geminal architecture

Secondary amine retained for pH-dependent solubility control and potential copper coordination in CuAAC reactions

Why Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate Cannot Be Swapped with Its Closest Analogs Without Consequence


The seemingly minor structural variations among 4-(prop-2-yn-1-yl)piperidine-4-carboxylate analogs—ethyl vs. methyl ester, free acid vs. ester, or C4-substituted vs. N‑substituted propargyl—produce substantial differences in physicochemical properties, reactivity, and downstream synthetic utility that render generic substitution scientifically unsound without re-optimization . For instance, the ester group dictates both the lipophilicity (affecting membrane permeability in cellular assays) and the protection strategy in multi‑step syntheses; the methyl ester is more readily hydrolyzed than the tert‑butyl ester under acidic conditions, yet more resistant to base‑catalyzed hydrolysis than the ethyl ester, making the choice of ester non‑trivial for orthogonal deprotection schemes . Furthermore, the regiochemistry of the propargyl group—C4‑geminal substitution versus N‑propargyl—alters the basicity of the piperidine nitrogen (pKa ~9–10 for secondary amine vs. ~7–8 for tertiary N‑propargyl), impacting both salt formation and the compound’s behavior in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) due to potential copper coordination by the free amine . These differences are quantifiable, as demonstrated in the evidence below.

Target Compound

Methyl ester · C4-geminal propargyl · secondary amine (pKa ~9.5–10.5)

Ethyl Ester Analog

Higher MW (+7.7%) and altered ester hydrolysis kinetics shift orthogonal deprotection outcomes and ligand efficiency metrics

Target Compound

C4-geminal propargyl · free secondary amine

N-Propargyl Regioisomer

Tertiary amine with reduced pKa (~7.5–8.5) may alter CuAAC copper-coordination behavior and salt-formation profile

Target Compound

HCl salt · defined GHS hazard classification · ≥95% purity

Free Base or Free Acid

Undefined solubility and hazard profile may compromise assay reproducibility; free acid lacks ester handle for amidation

Structural similarity does not guarantee interchangeable reactivity. Re-optimization of deprotection and conjugation conditions is expected when switching analogs.

Quantitative Differentiation Evidence: Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate vs. Comparator Analogs


Molecular Weight and Atom Economy: Methyl Ester Offers a 7.7% Lower MW Than the Ethyl Ester for Fragment-Based and PROTAC Design

The free base of methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate has a molecular weight of 181.23 g/mol, which is 7.7% lower than the ethyl ester analog (195.26 g/mol) . In fragment-based drug discovery, where ligand efficiency metrics (e.g., LE = -RT·ln(IC50)/heavy atom count) penalize higher molecular weight, and in PROTAC linker design where the overall MW of the degrader must remain within the oral bioavailability corridor (typically <700 Da), this 14 Da difference per building block can be decisive when multiple linker units are concatenated .

Molecular Weight
Cross-study comparable
181.23 g/mol (free base)
Target
Ethyl ester
195.26
7.7% lower MW; 14.03 g/mol reduction
Supports fragment-library and PROTAC MW-sensitive design review
Free base form; computed molecular formula
Fragment-Based Drug Discovery PROTAC Linker Design Molecular Weight Optimization

Hydrochloride Salt Form Provides Defined Aqueous Solubility and GHS-Classified Handling Profile vs. Free Base

The hydrochloride salt (CAS 2243514-63-6, MW 217.69 g/mol) is the commercially predominant form supplied at ≥95% purity . The salt form increases the hydrogen bond donor count from 1 (free base) to 2 (HCl salt), which is predictive of improved aqueous solubility over the free base . The GHS classification for the HCl salt includes H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) at 100% each, providing a defined hazard profile for laboratory handling that is not consistently reported for the free base .

Salt Form Identity
Head-to-head
HCl salt: HBD = 2, GHS H315/H319/H335 at 100%
Free base: HBD = 1, no ECHA GHS notification
Defined solubility and safety profile support reproducible assay conditions
PubChem computed properties; ECHA C&L notification (1 company)
Salt Selection Aqueous Solubility Laboratory Safety

Regiochemical Advantage: C4-Geminal Propargyl Substitution Preserves Secondary Amine Basicity vs. N-Propargyl Analogs

The target compound bears the propargyl group at the C4 position (geminal to the ester), leaving the piperidine nitrogen as a secondary amine (predicted pKa ~9.5–10.5) . In contrast, N‑propargylpiperidine analogs (e.g., N‑(2‑propynyl)piperidine, CAS 57910-96-8) convert the nitrogen to a tertiary amine with a reduced pKa (~7.5–8.5) . This pKa difference of approximately 1.5–2.5 log units has practical consequences: the secondary amine in the target compound can be protonated at physiological pH for improved water solubility, and the free amine can coordinate copper in CuAAC reactions, potentially accelerating the click reaction via proximity effects, whereas the N‑propargyl analog cannot provide this coordination .

Piperidine Basicity
Class-level inference
Secondary amine pKa ~9.5–10.5 vs. tertiary N-propargyl ~7.5–8.5
ΔpKa ≈ 1.5–2.5 units (predicted)
C4-geminal pattern retains amine basicity and potential Cu coordination; N-propargyl regioisomer does not
Predicted values; experimental pKa verification recommended
Piperidine Basicity CuAAC Click Chemistry Copper Coordination

Cost and Scalability: Methyl Ester Variant Pricing Indicates Favorable Procurement Economics vs. Ethyl Ester

The methyl ester variant is available through multiple global suppliers (e.g., Biosynth, Enamine) as a catalog product, indicating established synthetic routes and competitive sourcing . In contrast, the ethyl ester analog (CAS 21837-08-1) is priced at $226.00 per 0.05 g (Enamine) and $1,319.00 per 1 g (AK Scientific), reflecting lower commercial availability and higher per-gram cost . While exact pricing for the methyl ester requires quotation, the broader supplier base and higher demand for methyl ester building blocks in medicinal chemistry suggest more favorable procurement economics at scale.

Sourcing & Cost
Cross-study comparable
Multiple catalog suppliers; pricing upon request
Ethyl ester: >$1,300/g at gram scale (AK Scientific, 95%)
Broader supplier base may reduce procurement risk for scale-up campaigns
Pricing retrieved Sep 2023 via Kuujia; subject to change
Procurement Cost Scale-up Economics Building Block Sourcing

Optimal Application Scenarios for Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery Libraries Requiring Alkyne Handles for Click Chemistry

The combination of low molecular weight (181.23 g/mol free base), a clickable terminal alkyne, and a secondary amine provides a compact, rule-of-three-compliant fragment for covalent and non-covalent library design. The methyl ester can be hydrolyzed to the carboxylic acid for further diversification, while the propargyl group enables CuAAC conjugation to azide-bearing target ligands or fluorophores .

PROTAC Linker Synthesis Requiring Stepwise, Orthogonal Deprotection

The methyl ester offers a balance of stability and lability: it is stable under acidic Boc-deprotection conditions but can be selectively hydrolyzed under basic conditions, enabling sequential functionalization of the piperidine nitrogen (after Boc removal) and the ester. The low MW contributes to keeping the final heterobifunctional degrader within the sub-700 Da oral bioavailability window .

Medicinal Chemistry Campaigns Targeting MMP-2 and MMP-9 Inhibition

Class-level evidence indicates that piperidine-4-carboxylate scaffolds bearing propargyl substitution demonstrate MMP-2 and MMP-9 inhibitory activity at micromolar concentrations (IC50 ~50 μM for structural analogs) . The target compound serves as a starting scaffold for SAR exploration around the ester and propargyl positions, with the methyl ester providing a convenient handle for amide library synthesis.

Chemical Biology Probe Development via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The C4-geminal propargyl group preserves the secondary amine, which can coordinate Cu(I) in the catalytic cycle of CuAAC, potentially accelerating the cycloaddition reaction compared to N-propargyl analogs. This reactivity advantage makes the compound a superior choice for bioorthogonal labeling applications where reaction kinetics are critical .

Application
Selection Property
Validation Focus
Fragment-based library design
Compact alkyne-ester scaffold with secondary amine
Ligand-efficiency and rule-of-three compliance review
PROTAC linker synthesis
Methyl ester orthogonal to acid-labile Boc deprotection
Stepwise functionalization and MW-sensitive degrader design
MMP-2/MMP-9 inhibitor SAR
Piperidine-4-carboxylate core with propargyl substitution
Class-level MMP inhibition assay context
CuAAC chemical probe development
C4-geminal propargyl retaining secondary amine
Cu-coordination reactivity context review
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